molecular formula C24H33N3O3S B11322653 2-ethyl-4-{4-ethyl-3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one

2-ethyl-4-{4-ethyl-3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one

Cat. No.: B11322653
M. Wt: 443.6 g/mol
InChI Key: KREHPZBKLYJRRH-UHFFFAOYSA-N
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Description

2-ethyl-4-{4-ethyl-3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-4-{4-ethyl-3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core phthalazinone structure, followed by the introduction of the ethyl and sulfonyl groups. Common reagents used in these reactions include ethyl bromide, piperidine, and sulfonyl chloride. The reaction conditions often involve refluxing in organic solvents such as ethanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-4-{4-ethyl-3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-ethyl-4-{4-ethyl-3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethyl-4-{4-ethyl-3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-ethyl-4-{4-ethyl-3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one
  • **this compound

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C24H33N3O3S

Molecular Weight

443.6 g/mol

IUPAC Name

2-ethyl-4-[4-ethyl-3-(3-methylpiperidin-1-yl)sulfonylphenyl]-5,6,7,8-tetrahydrophthalazin-1-one

InChI

InChI=1S/C24H33N3O3S/c1-4-18-12-13-19(15-22(18)31(29,30)26-14-8-9-17(3)16-26)23-20-10-6-7-11-21(20)24(28)27(5-2)25-23/h12-13,15,17H,4-11,14,16H2,1-3H3

InChI Key

KREHPZBKLYJRRH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)CC)S(=O)(=O)N4CCCC(C4)C

Origin of Product

United States

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